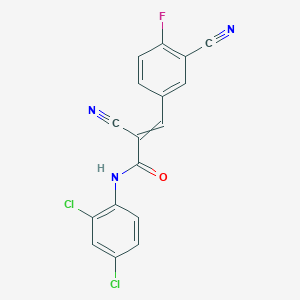
2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H8Cl2FN3O and its molecular weight is 360.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C18H13Cl2F2N3
- Molecular Weight : 368.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. Notably, it has been shown to inhibit signal transducer and activator of transcription 3 (STAT3), a critical regulator in many cancers.
Key Mechanisms:
- STAT3 Inhibition : The compound inhibits the JAK/STAT signaling pathway, leading to decreased cell proliferation in tumor cells.
- Reactive Oxygen Species (ROS) Production : Induces ROS, which can lead to apoptosis in cancer cells.
- Inhibition of PI3K/AKT Pathway : The compound's ability to modulate this pathway contributes to its antitumor effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).
- It showed an IC50 value of approximately 0.28 μM against HCT116 cells, indicating potent antiproliferative activity.
-
In Vivo Studies :
- In a colorectal cancer xenograft model, oral administration resulted in significant tumor suppression without severe toxicity.
- The compound's efficacy was attributed to its multifaceted mechanism involving both direct cytotoxicity and modulation of signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity:
- In Vitro Assays : The compound demonstrated the ability to reduce the production of pro-inflammatory cytokines (e.g., IL-1β and TNFα) in macrophage cultures.
- In Vivo Models : It was effective in reducing paw edema in CFA-induced inflammation models.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (μM) | Observations |
|---|---|---|---|
| Antiproliferative | HCT116 | 0.28 | Significant inhibition of growth |
| Antiproliferative | MCF7 | TBD | TBD |
| Anti-inflammatory | Macrophage cultures | TBD | Reduced IL-1β and TNFα production |
| In Vivo Tumor Model | Colorectal cancer | TBD | Significant tumor suppression |
Case Studies
-
Study on STAT3 Inhibition :
- A recent study synthesized derivatives based on the parent structure and evaluated their effects on STAT3 signaling. Results indicated that compounds similar to this compound effectively inhibited STAT3 phosphorylation, leading to reduced proliferation in colorectal cancer cells.
-
Anti-inflammatory Mechanisms :
- Another investigation focused on the anti-inflammatory potential of the compound using carrageenan-induced paw edema models. The results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.
属性
IUPAC Name |
2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2FN3O/c18-13-2-4-16(14(19)7-13)23-17(24)12(9-22)6-10-1-3-15(20)11(5-10)8-21/h1-7H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKLXVPGSKBNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














